
Mal-PEG2-Val-Cit-amido-PAB-OH
Descripción general
Descripción
Mal-PEG2-Val-Cit-amido-PAB-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This compound is composed of several functional groups, including maleimide, polyethylene glycol (PEG), valine-citrulline dipeptide, and p-aminobenzyloxycarbonyl (PAB). The maleimide group reacts with thiol groups, while the valine-citrulline dipeptide is cleaved by proteases, making it useful for targeted drug delivery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG2-Val-Cit-amido-PAB-OH involves multiple steps:
Maleimide Activation: The maleimide group is activated to react with thiol groups.
PEGylation: Polyethylene glycol (PEG) is introduced to improve solubility and stability.
Dipeptide Coupling: The valine-citrulline dipeptide is coupled to the PEG chain.
PAB Attachment: The p-aminobenzyloxycarbonyl (PAB) group is attached to the dipeptide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The compound is typically purified using chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Cleavage: The valine-citrulline dipeptide is cleaved by proteases, releasing the drug payload.
Conjugation: The maleimide group reacts with thiol groups on proteins or other molecules.
Hydrolysis: The amido and ester bonds can undergo hydrolysis under specific conditions
Common Reagents and Conditions
Proteases: Enzymes like cathepsin B cleave the valine-citrulline dipeptide.
Thiol-containing Compounds: React with the maleimide group for conjugation.
Aqueous Buffers: Used to maintain pH during reactions
Major Products
Drug-Payload Conjugates: Formed when the compound is used in ADCs or PROTACs.
Cleaved Products: Result from the action of proteases on the dipeptide
Aplicaciones Científicas De Investigación
Key Applications
-
Antibody-Drug Conjugates (ADCs)
- Mal-PEG2-Val-Cit-amido-PAB-OH is primarily utilized in the synthesis of ADCs. These conjugates consist of an antibody linked to a cytotoxic drug via a stable linker. The Val-Cit dipeptide is specifically cleaved by cathepsin B, an enzyme present in lysosomes, ensuring that the drug is released only within target cells .
-
Proteolysis-Targeting Chimeras (PROTACs)
- This compound also plays a role in the development of PROTACs, which are designed to degrade specific proteins within cells. The linker connects two ligands, one targeting an E3 ubiquitin ligase and the other targeting the desired protein, utilizing the ubiquitin-proteasome system for selective degradation .
- Drug Delivery Systems
Case Studies
- Cancer Therapeutics
- Innovative PROTAC Development
- Stability and Efficacy Studies
Mecanismo De Acción
The mechanism of action of Mal-PEG2-Val-Cit-amido-PAB-OH involves several steps:
Conjugation: The maleimide group reacts with thiol groups on target molecules.
Targeted Delivery: The compound is delivered to specific cells or tissues.
Protease Cleavage: The valine-citrulline dipeptide is cleaved by proteases like cathepsin B, releasing the drug payload.
Drug Activation: The released drug exerts its therapeutic effect on the target cells
Comparación Con Compuestos Similares
Similar Compounds
Mal-PEG4-Val-Cit-PAB-OH: Similar structure but with a longer PEG chain.
MC-Val-Cit-PAB-OH: Contains a different linker structure.
Mal-PEG2-Val-Ala-PAB-OH: Uses alanine instead of citrulline in the dipeptide
Uniqueness
Mal-PEG2-Val-Cit-amido-PAB-OH is unique due to its specific combination of functional groups, which provide both stability and targeted release. The valine-citrulline dipeptide is particularly effective for protease-mediated cleavage, making it highly suitable for targeted drug delivery applications .
Actividad Biológica
Mal-PEG2-Val-Cit-amido-PAB-OH is a specialized compound primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). Its design incorporates several functional groups that enhance its biological activity, making it a critical component in targeted drug delivery systems. This article explores the compound's biological activity, mechanisms, and applications based on diverse sources.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Maleimide Group : Facilitates conjugation to thiol-containing molecules.
- PEG Spacer : Provides hydrophilicity, improving solubility and stability.
- Valine-Citrulline Dipeptide : A substrate for enzymatic cleavage, particularly by cathepsin B.
- Para-Aminobenzyl Group : Enhances the stability of the linker and facilitates payload release.
The molecular formula is with a molecular weight of approximately 618.7 g/mol .
The biological activity of this compound is primarily linked to its role in ADCs. The mechanism involves:
- Conjugation : The maleimide group reacts with thiols on antibodies or other biomolecules.
- Cellular Uptake : Once conjugated, ADCs are internalized by target cells through endocytosis.
- Enzymatic Cleavage : Inside the lysosome, cathepsin B cleaves the Val-Cit bond, releasing the cytotoxic payload specifically within cancer cells .
Biological Activity and Efficacy
Studies have shown that this compound significantly enhances the therapeutic efficacy of ADCs by ensuring targeted delivery of cytotoxic agents while minimizing off-target effects. Its hydrophilic properties help reduce aggregation and improve pharmacokinetics .
Case Studies
- ADC Development : In a study involving the synthesis of an ADC using Mal-PEG2-Val-Cit-amido-PAB-OH, researchers demonstrated improved stability in human plasma compared to traditional linkers. The study highlighted that this linker allowed for higher drug-to-antibody ratios (DAR), enhancing therapeutic efficacy while maintaining safety profiles .
- Payload Release Dynamics : Another research focused on the kinetics of payload release from ADCs containing Mal-PEG2-Val-Cit-amido-PAB-OH. Results indicated that the cleavage by cathepsin B was rapid and efficient, leading to effective cytotoxicity against targeted tumor cells while sparing normal tissues .
Limitations and Challenges
Despite its advantages, there are limitations associated with this compound:
- Hydrophobicity : The Val-Cit component can limit the amount of payload due to its hydrophobic nature, potentially leading to aggregation issues .
- Premature Cleavage : Enzymatic interference can cause premature linker cleavage, which may result in off-target toxicity .
Comparison with Other Linkers
The table below summarizes key differences between this compound and other common linkers used in ADCs:
Linker Type | Mechanism of Action | Stability | Payload Release | Therapeutic Index |
---|---|---|---|---|
Mal-PEG2-Val-Cit-PAB-OH | Cathepsin B cleavage | High | Controlled | High |
Mc-Val-Cit-PAB-MMAE | Cathepsin B cleavage | Moderate | Premature release | Moderate |
Glu-Val-Cit | Non-cathepsin resistant | Enhanced | Controlled | High |
Propiedades
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[N-[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]-4-(hydroxymethyl)anilino]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N6O9/c1-19(2)26(33-23(37)11-14-43-16-17-44-15-13-34-24(38)9-10-25(34)39)28(41)35(21-7-5-20(18-36)6-8-21)22(27(30)40)4-3-12-32-29(31)42/h5-10,19,22,26,36H,3-4,11-18H2,1-2H3,(H2,30,40)(H,33,37)(H3,31,32,42)/t22-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIUTNYVVFCDIA-NVQXNPDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C1=CC=C(C=C1)CO)C(CCCNC(=O)N)C(=O)N)NC(=O)CCOCCOCCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)CO)[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)CCOCCOCCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.